molecular formula C12H16N2O2 B14837705 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide

3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide

Cat. No.: B14837705
M. Wt: 220.27 g/mol
InChI Key: WPRZEWVDDCXYIV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields. The reaction typically involves the use of acylating reagents and specific reaction conditions to ensure selective acylation .

Chemical Reactions Analysis

3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, benzoic anhydride, and other acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of N-(3-Amino-4-methylphenyl)benzamide .

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used as a building block in medicinal chemistry for the synthesis of various drug candidates . Its unique structure makes it valuable in the development of pharmaceuticals, particularly those targeting specific molecular pathways. Additionally, it is used in the study of reaction kinetics and mechanisms, providing insights into the behavior of similar compounds under different conditions .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be compared to other similar compounds, such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-4-(methylamino)benzamide

InChI

InChI=1S/C12H16N2O2/c1-13-10-6-3-8(12(15)14-2)7-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15)

InChI Key

WPRZEWVDDCXYIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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